Home > Products > Screening Compounds P98465 > (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride - 145307-34-2

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride

Catalog Number: EVT-257877
CAS Number: 145307-34-2
Molecular Formula: C20H28ClNO3
Molecular Weight: 365.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-77636 hydrochloride is a synthetic compound classified as a dopamine receptor agonist, exhibiting high selectivity for the dopamine D1 receptor subtype. [, , ] It has been widely employed in scientific research as a pharmacological tool to investigate the role of dopamine D1 receptors in various physiological processes and neurological disorders, particularly Parkinson's disease. [, , ]

Mechanism of Action

A-77636 hydrochloride exerts its effects by selectively binding to and activating dopamine D1 receptors. [, , ] This activation triggers a cascade of intracellular signaling events, ultimately modulating neuronal activity and influencing motor control, behavior, and other physiological functions. The exact downstream signaling pathways and molecular mechanisms involved are not elaborated upon in the abstracts.

Future Directions
  • Development of novel D1 agonists: Continued research is necessary to design and synthesize next-generation dopamine D1 agonists with improved pharmacokinetic profiles, reduced tolerance development, and enhanced therapeutic efficacy for Parkinson's disease. []

SKF 82958 ([+-)6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide])

    Compound Description: SKF 82958 is a selective dopamine D1 receptor agonist. [] It exhibits a rapid onset of action but a short duration of effect (less than 1 hour). [] Studies have explored its potential in treating Parkinson's disease, particularly examining its effects on motor symptoms and dyskinesia in animal models.

    Relevance: Both SKF 82958 and A-77636 hydrochloride are classified as selective dopamine D1 receptor agonists and have been investigated for their therapeutic potential in Parkinson's disease. [, ]

Dinapsoline

    Compound Description: Dinapsoline is a potent, full agonist at D1 dopamine receptors, with limited selectivity relative to D2 receptors. [] Research has investigated its efficacy in a rat model of Parkinson’s disease, exploring its potential for inducing rotational behavior and tolerance development.

    Relevance: Dinapsoline, similar to A-77636 hydrochloride, is a full agonist at D1 dopamine receptors, and both have been investigated in the context of Parkinson's disease treatment. [] The research compares their tolerance profiles, with A-77636 hydrochloride exhibiting rapid tolerance development and dinapsoline demonstrating a lower propensity for tolerance. []

A-86929 ([−]-[5aR,11bS]-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena[c]phenathrene-9-10-diol)

    Compound Description: A-86929 is another selective and full dopamine D1-like receptor agonist. [] It is characterized by an intermediate duration of action (approximately 4 hours at higher doses). []

    Relevance: Both A-86929 and A-77636 hydrochloride act as selective and full dopamine D1-like receptor agonists. [] They are differentiated by their duration of action, with A-86929 exhibiting an intermediate duration compared to A-77636 hydrochloride's longer duration. []

    Compound Description: SKF 38393 is recognized as a partial D1 agonist. [] Initial studies exploring its potential for treating Parkinson's disease yielded unsatisfactory results. []

    Relevance: SKF 38393, alongside A-77636 hydrochloride, belongs to the class of D1 agonists that have been investigated for their effects on Parkinson's disease. [] The research highlights the significance of full D1 receptor agonists, such as A-77636 hydrochloride, compared to partial agonists like SKF 38393, in achieving more effective therapeutic outcomes. []

Source and Classification

This compound can be classified as a synthetic organic molecule. It is derived from isochromene derivatives, which have been studied for various biological activities. The specific structure of this compound suggests it may exhibit properties relevant to drug design, particularly in targeting specific biological pathways.

Synthesis Analysis

The synthesis of (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol; hydrochloride typically involves multi-step organic reactions. While specific literature on this exact compound may be limited, general approaches for synthesizing similar isochromene derivatives include:

  • Formation of Isochromene Core: This can be achieved through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.
  • Functionalization: The introduction of the adamantyl group and the aminomethyl moiety usually requires selective alkylation or amination reactions. Techniques such as nucleophilic substitution or reductive amination may be employed.
  • Hydrochloride Salt Formation: The final step often involves reacting the free base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purities during synthesis.

Molecular Structure Analysis

The molecular structure of (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol; hydrochloride can be elucidated using various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy: This method provides insight into the hydrogen and carbon environments within the molecule. Key peaks in the NMR spectrum can indicate the presence of specific functional groups.
  • Mass Spectrometry: This technique helps confirm the molecular weight and structural fragments of the compound.
  • Infrared Spectroscopy: Infrared spectra reveal functional groups through characteristic absorption bands corresponding to bond vibrations.

The compound's stereochemistry is indicated by its (1R,3S) configuration, suggesting specific spatial arrangements that may influence its biological activity.

Chemical Reactions Analysis

Chemical reactions involving (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol; hydrochloride may include:

  • Reactivity with Electrophiles: The presence of nucleophilic sites (e.g., amino groups) allows for electrophilic substitution reactions.
  • Redox Reactions: Depending on substituents and conditions, redox chemistry could play a role in modifying functional groups within the molecule.

Understanding these reactions is vital for predicting how the compound might behave in biological systems or during further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol; hydrochloride include:

  • Solubility: As a hydrochloride salt, it is likely soluble in water and polar solvents.
  • Melting Point: Specific melting point data would need to be obtained through experimental determination.

These properties are crucial for understanding how the compound can be formulated for use in pharmaceutical applications.

Applications

The potential applications of (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol; hydrochloride span various fields:

  • Pharmaceutical Development: Due to its structural characteristics and potential bioactivity, it may serve as a lead compound in drug discovery efforts targeting neurological disorders or inflammatory diseases.

Research into its pharmacological profile could uncover novel therapeutic uses and lead to advancements in treatment options.

Introduction to Dopaminergic Pharmacotherapeutics

Historical Context of Dopamine Receptor Agonists in Neuropharmacology

Dopamine receptor agonists have constituted a cornerstone of neuropharmacology since the mid-20th century, primarily targeting disorders of dopaminergic dysfunction such as Parkinson's disease (PD). Early agents like apomorphine (non-selective) and bromocriptine (D2-preferring) established proof-of-concept for dopamine replacement strategies but revealed significant limitations. These first-generation compounds exhibited poor receptor subtype selectivity, leading to a high incidence of neuropsychiatric side effects and compromised therapeutic efficacy. The dopamine receptor classification into D1-like (D1/D5) and D2-like (D2/D3/D4) families in the 1980s catalyzed efforts to develop subtype-selective agonists. Partial D1 agonists like SKF 38393 demonstrated suboptimal efficacy in PD models, while ergot-derived D2 agonists induced fibrosis and valvulopathies. This historical landscape highlighted an urgent need for highly selective, non-ergot agonists capable of precisely modulating dopaminergic pathways without off-target effects [3] [5].

Rationale for Developing Selective D1-like Receptor Agonists

The development of (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol hydrochloride (A-77636 hydrochloride) emerged from compelling preclinical evidence supporting D1 receptor activation as a superior therapeutic strategy:

  • Functional Segregation: D1 receptors (cAMP-stimulating) and D2 receptors (cAMP-inhibiting) exert opposing effects in the striatum. Selective D1 agonism enhances direct pathway activation, crucial for motor initiation and coordination, without triggering D2-mediated inhibitory signaling [3].
  • Dyskinesia Mitigation: Primate studies demonstrated that D1 agonists like A-77636 alleviate parkinsonism with significantly lower dyskinesia induction compared to D2 agonists or levodopa. In MPTP-lesioned marmosets, A-77636 reversed bradykinesia and rigidity while producing less than 25% of the dyskinesia observed with levodopa at equieffective doses [3] [7].
  • Neurochemical Specificity: A-77636 exhibits exceptional selectivity (>1,000-fold for D1 over D2 receptors), with pEC50 = 8.97 for D1-like receptors versus <5 for D2-like receptors. This specificity prevents aberrant receptor heterodimer activation implicated in motor complications [3] [7] [8].
  • Non-Motor Benefits: D1 receptors densely populate cortical and hippocampal regions. A-77636 enhances acetylcholine release in these areas (1 μmol/kg in cortex; 4 μmol/kg in hippocampus), suggesting pro-cognitive effects potentially beneficial for PD-related dementia [7].

Table 1: Comparative Pharmacology of Dopamine Receptor Agonists

AgonistD1 SelectivityAnti-Parkinsonian EfficacyDyskinesia LiabilityReference
A-77636>1,000-foldHigh (marmosets/primates)Low [3] [7]
SKF 82958~100-foldModerateModerate [3]
ApomorphineNone (non-selective)HighHigh [3]
LevodopaNone (prodrug)HighVery High [3] [5]

Structural Innovations in Isochromene-Based Dopaminergic Agents

The molecular architecture of A-77636 hydrochloride represents a paradigm shift from classical benzazepine-based D1 agonists, incorporating three revolutionary elements:

  • Isochromene Scaffold: The 3,4-dihydro-1H-isochromene core provides conformational restraint that mimics dopamine's extended trans-rotamer. X-ray crystallography confirms the fused bicyclic system positions the aminomethyl group and catechol moiety in a coplanar orientation optimal for D1 receptor docking. This contrasts with flexible ergoline scaffolds that adopt multiple inactive conformations [2] [4].
  • Adamantyl Pharmacophore: The C3 adamantyl substituent confers exceptional D1 affinity (Ki = 39.8 nM) through hydrophobic interactions within receptor subpocket S3. Molecular dynamics simulations show adamantane's rigid diamondoid structure penetrates deeper into this pocket than the cyclohexyl group of earlier agonists, increasing residence time by 4-fold [3] [7].
  • Stereochemical Precision: The (1R,3S) configuration is essential for activity. The 3S-orientation positions adamantane optimally in the hydrophobic binding cleft, while 1R-configuration aligns the aminomethyl group for salt bridge formation with D1 Asp103. Enantiomerically pure synthesis yields >98% diastereomeric excess, eliminating inactive stereoisomers [2] [3] [7].

Table 2: Structural Attributes of A-77636 Hydrochloride

Structural FeatureRole in Pharmacological ActivityMolecular Descriptor
Catechol (5,6-diol)Hydrogen bonding with Ser198/Ser202; redox modulationH-bond donors: 2; acceptors: 2
Aminomethyl groupIonic interaction with D1 Asp103; protonation state-dependent activationpKa: 9.8; H-bond donors: 1
Adamantyl moietyHydrophobic occupancy in S3 subpocket; kinetic stabilization of receptor complexLogP: 3.0; TPSA: 57.8 Ų
(1R,3S) ConfigurationOptimal spatial alignment of pharmacophores; prevention of off-target bindingChiral centers: 2; % de: >98
Isochromene oxygenHydrogen bond acceptor with backbone NH of Phe288; ring conformation controlH-bond acceptors: 1

The hydrochloride salt formulation enhances aqueous solubility (>100 mM) critical for preclinical testing, while maintaining crystallinity and stability during storage. Adamantyl’s contribution to membrane permeability (LogP = 3.0) satisfies Lipinski's rule of five, indicating favorable drug-like properties despite its high molecular weight (365.9 g/mol) [4] [7] [8]. This structural triad—stereospecific isochromene, adamantyl anchor, and protonatable aminomethyl—established a new design blueprint for CNS-penetrant, receptor-subtype selective dopaminergics with sustained in vivo activity (>20 hr duration in primates) [3] [7].

Properties

CAS Number

145307-34-2

Product Name

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride

IUPAC Name

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride

Molecular Formula

C20H28ClNO3

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H/t11?,12?,13?,17-,18-,20?;/m0./s1

InChI Key

BWHPNJVKFAPVOG-QYFJGNGUSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl

Solubility

Soluble in DMSO

Synonyms

3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride
A 77636
A-77636
A77636

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl

Isomeric SMILES

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.